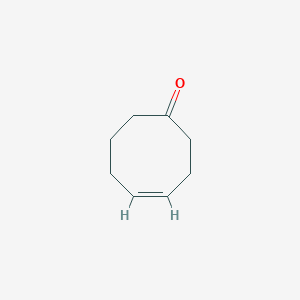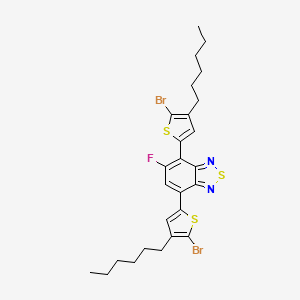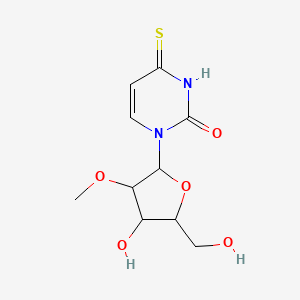
4-Cycloocten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cycloocten-1-one is an organic compound with the molecular formula C8H12O. It is a cyclic ketone featuring an eight-membered ring with a double bond. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cycloocten-1-one can be synthesized through several methods. One common approach involves the cyclization of 1,6-heptadiene using a transition metal catalyst. Another method includes the oxidation of 4-cycloocten-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of cyclooctadiene followed by selective oxidation. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Cycloocten-1-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-cyclooctene-1,2-dione using strong oxidizing agents.
Reduction: Reduction of this compound with sodium borohydride yields 4-cycloocten-1-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 4-Cyclooctene-1,2-dione.
Reduction: 4-Cycloocten-1-ol.
Substitution: Various substituted cyclooctenones depending on the nucleophile used.
Scientific Research Applications
4-Cycloocten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Cycloocten-1-one involves its ability to undergo various chemical transformations due to the presence of the carbonyl group and the double bond. These functional groups make it reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Cyclooctanone: A saturated analog of 4-Cycloocten-1-one, lacking the double bond.
Cyclooctene: A similar compound with a double bond but without the carbonyl group.
Cyclooctadiene: Contains two double bonds but lacks the carbonyl group.
Uniqueness: this compound is unique due to its combination of an eight-membered ring, a double bond, and a carbonyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
297752-29-5 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(4Z)-cyclooct-4-en-1-one |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h1-2H,3-7H2/b2-1- |
InChI Key |
QCMJRQVMECBHEA-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(=O)C1 |
Canonical SMILES |
C1CC=CCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide](/img/structure/B12094560.png)
![7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12094568.png)

![(7S)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B12094575.png)
![Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester](/img/structure/B12094576.png)

![7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12094581.png)


![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)

![3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B12094616.png)
